3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and methyl groups at the 4 and 9 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signaling.
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cell, enhancing the signaling pathways that these cyclic nucleotides are involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The methyl groups at the 4 and 9 positions can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-keto-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chroman-6-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other benzo[c]chromen-6-one derivatives, such as:
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Lacks the methyl groups at the 4 and 9 positions, which may affect its chemical reactivity and biological activity.
3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Contains a single methyl group at the 4 position, potentially altering its properties compared to the dimethyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVCMCBRRHXKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C(=C(C=C3)O)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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